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Compound of Interest

Compound Name: Hydroxythiovardenafil

Cat. No.: B590384 Get Quote

An In-depth Technical Guide to
Hydroxythiovardenafil
For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of

Hydroxythiovardenafil, a thio-analog of vardenafil. It details its chemical structure,

physicochemical properties, and presumed mechanism of action as a phosphodiesterase type

5 (PDE5) inhibitor. This guide synthesizes available data on its analytical characterization and

discusses its pharmacological context based on its structural similarity to approved PDE5

inhibitors. Due to its status as an unapproved substance, primarily identified as an adulterant in

dietary supplements, publicly available data on its specific biological activity, pharmacokinetics,

and detailed experimental protocols are limited.

Chemical Identity and Physicochemical Properties
Hydroxythiovardenafil is a structural analog of vardenafil, a potent PDE5 inhibitor. Its

structure is distinguished by the substitution of an oxo group with a thio group on the imidazo-

triazine moiety of the core molecule.[1]

Chemical Structure
IUPAC Name: 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-

propyl-1H-imidazo[5,1-f][2][3][4]triazine-4-thione.[5][6]
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Chemical Formula: C₂₃H₃₂N₆O₄S₂.[2][3][5]

Molecular Weight: 520.67 g/mol .[2][3][5]

Physicochemical Data
The known physicochemical properties of Hydroxythiovardenafil are summarized in the table

below.

Property Value References

CAS Number 912576-30-8 [3][5]

Molecular Formula C₂₃H₃₂N₆O₄S₂ [2][3][5]

Molecular Weight 520.67 [2][3][5]

Accurate Mass 520.1926 [4][5]

Stereochemistry Achiral [2]

Physical Format Solid

Purity (example) >95% (HPLC)

Storage Temperature +4°C [6]

Structural Identifiers
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Identifier Type Identifier References

InChI

InChI=1S/C23H32N6O4S2/c1-

4-6-20-24-16(3)21-23(34)25-

22(26-29(20)21)18-15-17(7-8-

19(18)33-5-2)35(31,32)28-11-

9-27(10-12-28)13-14-30/h7-

8,15,30H,4-6,9-14H2,1-3H3,

(H,25,26,34)

[2][5]

InChIKey
GXMTWHWNRQQKJK-

UHFFFAOYSA-N
[2]

SMILES

CCCc1nc(C)c2c(=S)nc(-

c3cc(ccc3OCC)S(=O)

(=O)N4CCN(CC4)CCO)

[nH]n12

[2][5]

Mechanism of Action: Phosphodiesterase Type 5
(PDE5) Inhibition
As a vardenafil analog, Hydroxythiovardenafil is presumed to exert its pharmacological

effects through the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][7] PDE5 is

the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in

the corpus cavernosum of the penis and the pulmonary vasculature.[8][9]

The mechanism of action involves the nitric oxide (NO)/cGMP pathway:

During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial

cells.[10]

NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion

of guanosine triphosphate (GTP) to cGMP.[9][11]

Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to the

phosphorylation of several downstream targets. This results in a decrease in intracellular
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calcium concentrations and subsequent relaxation of the smooth muscle cells in the arteries

of the corpus cavernosum.[11]

This smooth muscle relaxation allows for increased blood flow into the penis, resulting in an

erection.[7]

PDE5 inhibitors like Hydroxythiovardenafil competitively bind to PDE5 and prevent the

hydrolysis of cGMP to the inactive 5'-GMP.[9] This action potentiates the effect of NO,

enhances smooth muscle relaxation, and prolongs the erection.[7]
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Caption: PDE5 inhibition pathway by Hydroxythiovardenafil.

Pharmacological and Toxicological Profile
Specific quantitative data regarding the binding affinity (Ki), IC50 values, and selectivity of

Hydroxythiovardenafil for PDE5 and other PDE isozymes are not available in peer-reviewed

literature. Its pharmacological and toxicological properties are inferred from the well-established

profile of the PDE5 inhibitor class.

Anticipated Pharmacological Effects
Primary Effect: Potentiation of penile erection in response to sexual stimulation.[10]
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Other Potential Effects: Reduction in pulmonary arterial pressure, vasodilation in other

tissues where PDE5 is expressed.[7]

Metabolism and Pharmacokinetics
PDE5 inhibitors are typically metabolized in the liver by the cytochrome P450 (CYP) enzyme

system, primarily CYP3A4.[7] It is highly probable that Hydroxythiovardenafil undergoes

similar metabolic pathways. Biotransformation likely involves Phase I (oxidation, hydrolysis)

and Phase II (conjugation) reactions to form more polar, water-soluble metabolites for

excretion.[12] Specific metabolites of Hydroxythiovardenafil have not been characterized.

Potential Adverse Events and Contraindications
Based on the known side effects of other PDE5 inhibitors, potential adverse events could

include:

Headache

Flushing

Dyspepsia

Nasal congestion

Visual disturbances[9]

A rare but serious adverse effect is priapism, a prolonged and painful erection that requires

immediate medical attention.[9]

Contraindications: Co-administration with organic nitrates (e.g., nitroglycerin) is contraindicated

due to the risk of synergistic cGMP accumulation, which can lead to severe and potentially life-

threatening hypotension.[9]

Analytical Characterization and Experimental
Protocols
Detailed, validated experimental protocols for the synthesis and biological testing of

Hydroxythiovardenafil are not publicly documented. However, its structure was elucidated
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after being identified as an adulterant in a dietary supplement using a combination of advanced

analytical techniques.[1]

Methods for Identification and Structure Elucidation
The following table summarizes the analytical methods used in the characterization of

Hydroxythiovardenafil.

Technique Purpose Reference

LC-UV-MS/MS

Liquid Chromatography-

Ultraviolet-Tandem Mass

Spectrometry for separation,

detection, and preliminary

structural analysis.

[1]

NMR

Nuclear Magnetic Resonance

spectroscopy for definitive

structure elucidation and

confirmation of atomic

connectivity.

[1]

HRMS

High-Resolution Mass

Spectrometry for accurate

mass determination and

confirmation of the molecular

formula.

[1]

IR Spectroscopy

Infrared Spectroscopy to

confirm the presence of

specific functional groups,

notably distinguishing the thio

group from an oxo group.

[1]

Hypothetical Experimental Workflow for Analysis
A detailed, step-by-step experimental protocol for the analysis of Hydroxythiovardenafil is not

available. The diagram below illustrates a generalized workflow for the identification of an
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unknown active pharmaceutical ingredient (API) analog, such as Hydroxythiovardenafil, in a

complex matrix like a herbal supplement.

Sample Preparation
(e.g., Herbal Supplement)

Solid-Phase or
Liquid-Liquid Extraction

Screening Analysis
(LC-MS/MS)

Data Analysis:
Compare vs. Known Analogs

Hypothesize Structure
(Unknown Peak)

Preparative HPLC
(Isolation of Compound)

If unknown

HRMS Analysis
(Elemental Composition)

NMR Spectroscopy
(1H, 13C, 2D NMR)

IR Spectroscopy
(Functional Groups)

Final Structure
Elucidation
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Caption: Generalized workflow for identifying unknown API analogs.

Methodology Detail (General):

Sample Preparation: A representative sample of the material is homogenized. A precise

amount is weighed and dissolved in a suitable solvent (e.g., methanol, acetonitrile).

Extraction: To remove interfering matrix components, the dissolved sample undergoes

extraction. This could involve solid-phase extraction (SPE) using a cartridge that retains the

analyte of interest or liquid-liquid extraction (LLE) to partition the analyte into an immiscible

solvent.

Screening and Separation (LC-MS/MS): The extracted sample is injected into a High-

Performance Liquid Chromatography (HPLC) system coupled to a tandem mass

spectrometer (MS/MS). The HPLC separates compounds based on their physicochemical

properties (e.g., polarity). The MS/MS fragments the separated compounds, providing a

characteristic fragmentation pattern that can be compared to libraries of known compounds.

Isolation for Structure Elucidation: If an unknown but related peak is detected, preparative

HPLC is used to isolate a sufficient quantity of the pure substance.

Definitive Analysis: The isolated compound is then subjected to a battery of tests:

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass

measurement, allowing for the unambiguous determination of the elemental formula.

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC,

HMBC) NMR experiments are conducted to determine the precise chemical structure,

including the connectivity of all atoms.

Infrared (IR) Spectroscopy: Used to identify key functional groups. In the case of

Hydroxythiovardenafil, IR would be critical to confirm the C=S (thione) bond,

distinguishing it from the C=O (ketone) bond in vardenafil.

Conclusion
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Hydroxythiovardenafil is a vardenafil analog whose chemical structure has been well-

characterized. It is presumed to function as a PDE5 inhibitor, sharing a mechanism of action

with sildenafil, tadalafil, and vardenafil. While its core identity is established, a significant gap

exists in the scientific literature regarding its specific potency, selectivity, pharmacokinetic

profile, and safety. The information presented in this guide is based on its structural

classification and the limited reports of its detection as an undeclared ingredient. Further

research, including in vitro enzyme inhibition assays, in vivo animal studies, and metabolism

studies, would be required to fully characterize its pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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